

Elucidation of the Chemical Structure of Catharanthine Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Catharanthine Tartrate

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Abstract

Catharanthine, a monoterpenoid indole alkaloid isolated from *Catharanthus roseus*, is a compound of significant interest due to its role as a key precursor in the synthesis of the potent anticancer agents vinblastine and vincristine.[1] Its tartrate salt is a common form used in research and development. This technical guide provides a comprehensive elucidation of the chemical structure of **catharanthine tartrate**, detailing its chemical properties, and outlining the experimental methodologies used for its structural characterization. This document synthesizes available data to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

Catharanthine tartrate is the salt formed between the alkaloid catharanthine and tartaric acid. This salt form often improves the stability and solubility of the parent compound, facilitating its handling and formulation.

Property	Value	Reference
IUPAC Name	methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate; (2R,3R)-2,3-dihydroxybutanedioic acid	[2]
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₂ · C ₄ H ₆ O ₆	[2]
Molecular Weight	486.5 g/mol	[2]
Appearance	White to off-white powder	
Solubility	Soluble in methanol and ethanol	
CAS Number	4168-17-6	

Structural Elucidation: Experimental Methodologies and Data

The definitive structure of **catharanthine tartrate** has been established through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively. While a complete, assigned experimental dataset for **catharanthine tartrate** is not readily available in the public domain, data for the closely related catharanthine base provides a strong foundation for its structural confirmation.

Table 2.1: Representative ¹H and ¹³C NMR Chemical Shifts for a Catharanthine-related Structure

(Note: The following data is based on a published analogue and serves as a reference for the expected chemical shifts of catharanthine. Actual experimental values may vary slightly.)[\[3\]](#)

Atom Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)	Multiplicity & Coupling Constants (J in Hz)
2	135.8	-	-
3	121.5	-	-
5	53.8	3.55	m
6	22.5	1.80, 1.65	m
7	109.8	-	-
8	128.9	7.45	d, J=7.5
9	119.5	7.10	t, J=7.5
10	121.9	7.15	t, J=7.5
11	110.8	7.50	d, J=7.5
12	143.5	-	-
13	43.5	-	-
14	34.5	2.90, 2.75	m
15	30.1	2.10	m
16	59.8	4.10	s
17	12.3	0.95	t, J=7.3
18	45.2	3.22	s
19	118.2	5.85	s
20	135.2	-	-
21	52.1	3.70	s
C=O	175.1	-	-
OMe	51.9	3.65	s

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of **catharanthine tartrate** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **catharanthine tartrate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄ or chloroform-d). The choice of solvent is critical to ensure good solubility and minimize solvent signal interference.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Process the data with an exponential line broadening of 0.3 Hz.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal-to-noise ratio.
- **2D NMR Experiments:** To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular

skeleton.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental formula.

Table 2.2: Expected High-Resolution Mass Spectrometry Data for Catharanthine

Ion	Calculated m/z	Observed m/z	Elemental Composition
[M+H] ⁺	337.1916	337.1911	C ₂₁ H ₂₅ N ₂ O ₂

Table 2.3: Major Fragmentation Patterns of Catharanthine

While a complete, experimentally verified fragmentation table for catharanthine is not readily available, the following are plausible major fragmentation pathways based on the known structure and general principles of mass spectrometry.

Fragment m/z	Proposed Fragment Structure/Loss
277	Loss of C ₂ H ₅ OH (retro-Diels-Alder)
253	Loss of COOCH ₃
224	Indole-containing fragment
144	Piperidine-containing fragment
130	Indole-containing fragment

Experimental Protocol: Mass Spectrometry

A typical protocol for the mass spectrometric analysis of **catharanthine tartrate** is as follows:

- Sample Preparation: Prepare a dilute solution of **catharanthine tartrate** (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- Data Acquisition:
 - Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule $[M+H]^+$.
 - Perform tandem mass spectrometry (MS/MS) by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
 - Vary the collision energy to obtain a comprehensive fragmentation profile.
- Data Analysis:
 - Determine the elemental composition from the accurate mass measurement of the parent ion.
 - Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses, which can be used to confirm the structure of the molecule.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and the overall conformation of the molecule.

While a specific CIF (Crystallographic Information File) for **catharanthine tartrate** is not readily available in open-access databases, the general procedure for obtaining such data is well-established.

Experimental Protocol: X-ray Crystallography

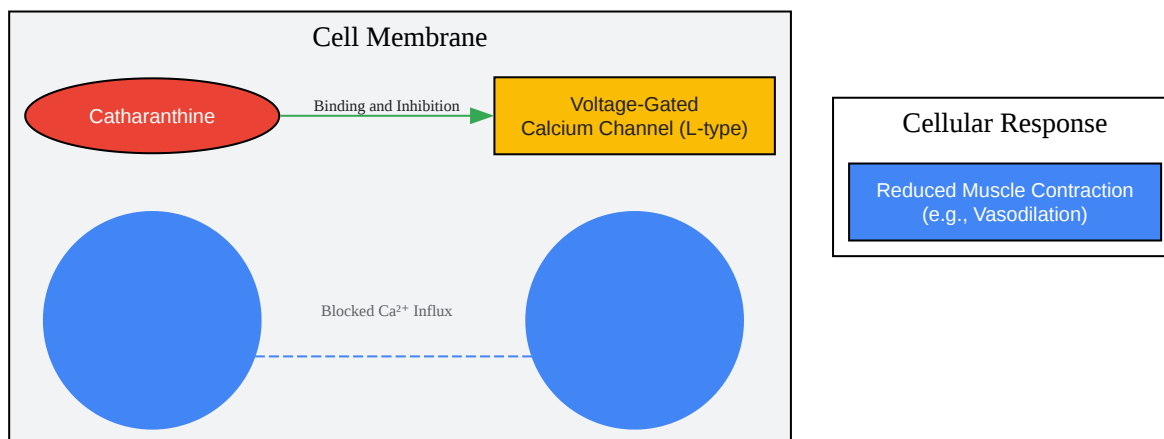
- Crystallization: Grow single crystals of **catharanthine tartrate** suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Data Collection:
 - Mount a suitable single crystal on a goniometer.
 - Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
 - Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
 - Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.

Mechanism of Action and Biological Relevance

Catharanthine exhibits notable biological activities, primarily through its interaction with ion channels. Understanding these interactions is crucial for its potential therapeutic applications.

Inhibition of Voltage-Gated Calcium Channels

Catharanthine has been shown to be an inhibitor of L-type voltage-gated calcium channels (VGCCs).^{[4][5]} This inhibition is thought to be the basis for its observed cardiovascular effects, including vasodilation and a decrease in heart rate.^[5] The binding of catharanthine to the channel protein is believed to allosterically modulate its function, preventing the influx of calcium ions that is necessary for muscle contraction and neuronal signaling.

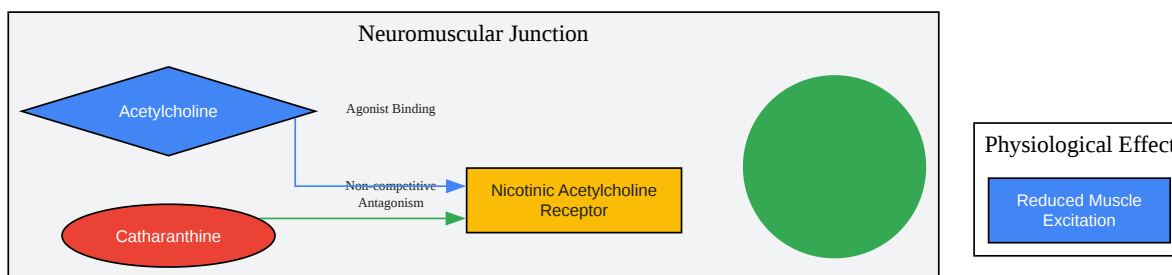


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Caption: Mechanism of Catharanthine Inhibition of L-type Voltage-Gated Calcium Channels.

Interaction with Nicotinic Acetylcholine Receptors

Catharanthine also acts as a non-competitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs).[1] This interaction suggests that catharanthine may modulate cholinergic neurotransmission, which could contribute to its overall pharmacological profile. The binding is thought to occur at a site distinct from the acetylcholine binding site, leading to a conformational change that inhibits ion flow through the channel.



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Caption: Non-competitive Antagonism of Nicotinic Acetylcholine Receptors by Catharanthine.

Conclusion

The chemical structure of **catharanthine tartrate** has been unequivocally determined through a combination of powerful analytical techniques. Its complex pentacyclic indole alkaloid core presents a fascinating challenge for chemical synthesis and a rich scaffold for medicinal chemistry. The elucidation of its interactions with key ion channels, such as voltage-gated calcium channels and nicotinic acetylcholine receptors, provides a molecular basis for its observed physiological effects and opens avenues for the development of new therapeutic agents. This guide serves as a foundational resource for researchers engaged in the study and application of this important natural product.

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- To cite this document: BenchChem. [Elucidation of the Chemical Structure of Catharanthine Tartrate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577702#elucidation-of-the-chemical-structure-of-catharanthine-tartrate]

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